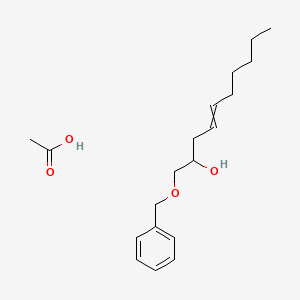

Acetic acid;1-phenylmethoxydec-4-en-2-ol

Description

Acetic acid;1-phenylmethoxydec-4-en-2-ol is a hybrid compound combining acetic acid (CH₃COOH) with a complex aliphatic-aromatic substituent. The structure features a dec-4-en-2-ol backbone modified by a phenylmethoxy group (C₆H₅-O-CH₂-), resulting in a molecule with both hydrophilic (acetic acid, hydroxyl) and lipophilic (phenyl, decene) regions. Its reactivity and stability are influenced by the conjugated double bond in the decene chain and the electron-rich phenylmethoxy group, which may enhance its interaction with biological targets or organic matrices .

Properties

CAS No. |

89555-21-5 |

|---|---|

Molecular Formula |

C19H30O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

acetic acid;1-phenylmethoxydec-4-en-2-ol |

InChI |

InChI=1S/C17H26O2.C2H4O2/c1-2-3-4-5-6-10-13-17(18)15-19-14-16-11-8-7-9-12-16;1-2(3)4/h6-12,17-18H,2-5,13-15H2,1H3;1H3,(H,3,4) |

InChI Key |

VEADPUBXEAUHIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(COCC1=CC=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylmethoxydec-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylmethoxydec-4-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylmethoxydec-4-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenylmethoxy derivatives.

Scientific Research Applications

Acetic acid;1-phenylmethoxydec-4-en-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylmethoxydec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride

- Structure: Features a phenoxyacetic acid core with a 2-methoxy group and a 1-aminoethyl substituent.

- Key Differences: The aminoethyl group introduces basicity (pKa ~9–10), unlike the neutral decene chain in the target compound. The methoxy group at position 2 may sterically hinder interactions compared to the phenylmethoxy group in the target.

- Applications : Used in peptide synthesis and as a chiral building block due to its amine functionality .

2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic Acid

- Structure : Contains a piperidine ring linked to phenyl and phenethyl groups, with an acetic acid moiety via an ethoxy spacer.

- Key Differences: The piperidine ring introduces tertiary amine character, enhancing solubility in polar solvents.

- Applications : Investigated for CNS-targeting drugs due to its structural similarity to neurotransmitter analogs .

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol Acetate

- Structure: Combines a pyrazole ring with a fluorophenol acetate group.

- Key Differences: The pyrazole ring provides π-π stacking capability, enhancing binding to aromatic protein residues. Fluorine substitution increases metabolic stability compared to the non-halogenated target compound.

- Applications : Explored as a kinase inhibitor scaffold in oncology research .

Aminomethyl Phenyl Acetic Acid Derivatives

- Structure: Phenyl acetic acid derivatives with aminomethyl substituents.

- Key Differences: The aminomethyl group facilitates covalent bonding (e.g., to enzymes), unlike the non-reactive decene chain. Simpler structure reduces steric hindrance, enhancing enzymatic processing.

- Applications: Used in antineoplastic agents (e.g., p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid esters) for DNA alkylation .

Functional and Industrial Comparisons

Acidity and Reactivity

- Acetic Acid Derivatives : The target compound’s acidity (pKa ~2.5–3.5) is comparable to other acetic acid derivatives but weaker than formic acid (pKa ~2.3) due to electron-donating substituents .

- Steric Effects : The phenylmethoxy and decene groups in the target compound reduce nucleophilic attack at the carbonyl carbon compared to simpler esters like methyl acetate.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP | pKa | Applications |

|---|---|---|---|---|

| Acetic acid;1-phenylmethoxydec-4-en-2-ol | ~280.3 (est.) | ~3.5 | ~3.2 | Under research |

| [4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid HCl | 259.7 | 1.8 | 2.1 (COOH), 9.5 (NH₂) | Peptide synthesis |

| 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate | 316.3 | 4.1 | 3.0 | Kinase inhibitors |

Table 2. Metabolic Effects in Bacterial Systems ()

| Protein Affected | Expression Change | Functional Implication |

|---|---|---|

| Aconitase | Downregulated | Reduced TCA cycle activity |

| Thioredoxin | Upregulated | Oxidative stress response |

| Elongation Factor Tu | Upregulated | Enhanced protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.